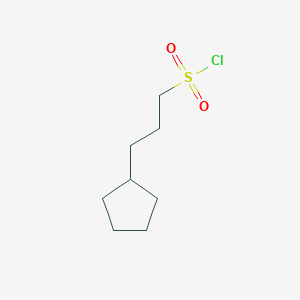

3-Cyclopentylpropane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBSUZOEGJWFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Chemistry of 3 Cyclopentylpropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

Nucleophilic substitution is the hallmark of sulfonyl chloride reactivity. libretexts.org The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it an excellent target for attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group.

The reaction of sulfonyl chlorides with amines to produce sulfonamides is one of the most fundamental and widely utilized transformations in organic and medicinal chemistry. ucl.ac.ukthieme.de This reaction, often called sulfonylation, forms a stable sulfur-nitrogen bond.

3-Cyclopentylpropane-1-sulfonyl chloride readily reacts with both primary and secondary amines to yield the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. ucl.ac.uklibretexts.org The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of hydrogen chloride (HCl). rsc.org To neutralize the acidic HCl byproduct, which would otherwise form an unreactive ammonium (B1175870) salt with the starting amine, a base is typically added. libretexts.orglibretexts.org Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or an excess of the reacting amine itself. cbijournal.com

The general scheme for this reaction is presented below:

With Primary Amines: R-SO₂Cl + R'-NH₂ + Base → R-SO₂-NH-R' + Base·HCl

With Secondary Amines: R-SO₂Cl + R'₂-NH + Base → R-SO₂-N(R')₂ + Base·HCl

(Where R = 3-cyclopentylpropyl)

This method is a robust and high-yielding route to a diverse array of sulfonamide structures. ucl.ac.uksigmaaldrich.com

The rate and success of sulfonamide formation are significantly influenced by the properties of the amine nucleophile, specifically its nucleophilicity and the steric hindrance around the nitrogen atom. mdpi.comnih.gov

Nucleophilicity: The reactivity of an amine in this context is directly related to the availability of its lone pair of electrons. Aliphatic amines are generally more nucleophilic and react more readily with sulfonyl chlorides than aromatic amines (anilines), where the lone pair is delocalized into the aromatic ring. rsc.org

Steric Hindrance: The reaction is sensitive to steric bulk on both the amine and the sulfonyl chloride. mdpi.com Primary amines, being less sterically hindered, typically react faster than secondary amines. rsc.orgcbijournal.com Amines with bulky substituents on or near the nitrogen atom (e.g., diisopropylamine) will react more slowly or may require more forcing conditions compared to less hindered amines (e.g., diethylamine). Similarly, significant steric bulk near the sulfonyl chloride group can impede the approach of the nucleophile, though this effect is less pronounced for the linear alkyl chain of this compound compared to ortho-substituted arenesulfonyl chlorides. mdpi.comnih.gov

The interplay of these electronic and steric factors is crucial for predicting reaction outcomes and optimizing conditions. The following table illustrates the expected relative reactivity of various amines with this compound.

| Amine Type | Example | Nucleophilicity | Steric Hindrance | Expected Reactivity |

| Primary (Aliphatic) | Propylamine | High | Low | Very High |

| Secondary (Aliphatic) | Diethylamine | High | Moderate | High |

| Secondary (Hindered) | Diisopropylamine | High | High | Low |

| Primary (Aromatic) | Aniline (B41778) | Low | Low | Moderate |

While the direct reaction between sulfonyl chlorides and amines is often efficient, catalytic methods have been developed to facilitate the formation of the sulfonamide bond, sometimes under milder conditions or with a broader substrate scope. catalyticamidation.info Indium-catalyzed sulfonylation of amines has been shown to be a facile and efficient method for preparing a wide range of sulfonamides in excellent yields, including for less nucleophilic and sterically hindered anilines. organic-chemistry.org Other approaches may involve iron(III) chloride or cobalt-based catalysts, which can activate either the sulfonylating agent or the amine, or facilitate C-H amidation pathways that ultimately lead to sulfonamide products. thieme.demdpi.comrsc.org These catalytic systems aim to improve efficiency and atom economy, representing an evolution from traditional stoichiometric methods. catalyticamidation.info

To circumvent the isolation of sulfonyl chlorides, which can be reactive and potentially hazardous, various one-pot protocols have been developed. thieme.deresearchgate.net These procedures generate the sulfonyl chloride in situ from a more stable precursor, followed by immediate reaction with an amine in the same vessel. nih.govresearchgate.net

A common one-pot strategy starts from a thiol. The corresponding thiol for this compound (3-cyclopentylpropane-1-thiol) could be converted to the sulfonyl chloride using an oxidation/chlorination sequence, for example, with N-chlorosuccinimide (NCS) and a chloride source. organic-chemistry.orgresearchgate.net Subsequent addition of the desired primary or secondary amine directly to the reaction mixture would then afford the final sulfonamide. researchgate.net This approach avoids the need to purify the sulfonyl chloride intermediate and can streamline the synthetic process. nih.gov

Illustrative One-Pot Protocol from Thiol

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | Thiol, N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride, H₂O | In situ generation of sulfonyl chloride |

| 2 | Primary or Secondary Amine, Base (e.g., Triethylamine) | Nucleophilic attack to form the sulfonamide |

| 3 | Aqueous Workup & Purification | Isolation of the final sulfonamide product |

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. orgsyn.org Therefore, the reaction of this compound with water yields 3-cyclopentylpropane-1-sulfonic acid and hydrogen chloride. This reaction is a competing pathway if sulfonylation reactions are not carried out under anhydrous conditions. orgsyn.org

Reaction Equation: R-SO₂Cl + H₂O → R-SO₃H + HCl

(Where R = 3-cyclopentylpropyl)

The hydrolysis proceeds via a nucleophilic substitution mechanism where water acts as the nucleophile. researchgate.net The resulting 3-cyclopentylpropane-1-sulfonic acid is a strong acid. In the presence of a base (e.g., sodium hydroxide), it is readily deprotonated to form the corresponding sulfonate salt (e.g., sodium 3-cyclopentylpropylsulfonate).

Synthesis of Sulfonate Esters

This compound is a reactive electrophile that readily participates in sulfonylation reactions with nucleophiles such as alcohols to form the corresponding sulfonate esters. This transformation is a cornerstone in organic synthesis, as it converts a poorly leaving hydroxyl group (-OH) into a highly effective sulfonate leaving group (-OSO₂R), facilitating subsequent substitution or elimination reactions. eurjchem.com The reaction typically proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the sulfonyl chloride, leading to the displacement of the chloride ion. eurjchem.com

The process is commonly carried out in the presence of a non-nucleophilic base, such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The reaction conditions are generally mild, often proceeding efficiently at room temperature. mdpi.com

The general reaction is as follows:

c-C₅H₉(CH₂)₃SO₂Cl + R'OH → c-C₅H₉(CH₂)₃SO₂OR' + HCl

This method is broadly applicable to a wide range of primary and secondary alcohols. The table below illustrates the reaction of this compound with various alcohols to yield the corresponding 3-cyclopentylpropane-1-sulfonate esters.

| Alcohol (R'-OH) | Product (3-Cyclopentylpropyl R'-sulfonate) | Typical Conditions |

| Methanol | Methyl 3-cyclopentylpropane-1-sulfonate | Pyridine, CH₂Cl₂, RT |

| Ethanol | Ethyl 3-cyclopentylpropane-1-sulfonate | DABCO, CH₂Cl₂, RT |

| Isopropanol | Isopropyl 3-cyclopentylpropane-1-sulfonate | Pyridine, CH₂Cl₂, RT |

| Phenol | Phenyl 3-cyclopentylpropane-1-sulfonate | DABCO, CH₂Cl₂, RT |

Preparation of Sulfones

Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The reaction of this compound provides several routes to synthesize these valuable compounds.

A direct method for forming a carbon-sulfur bond to create sulfones involves the cross-coupling of sulfonyl chlorides with organometallic reagents. Organozinc reagents, in particular, have proven effective for this transformation. rsc.org Copper(I) iodide (CuI) is often employed as a catalyst in these reactions, facilitating the coupling between the organozinc nucleophile and the sulfonyl chloride electrophile. rsc.org

This method provides a novel and straightforward strategy for the synthesis of both aryl and alkyl sulfones under mild conditions. rsc.org The reaction allows for the formation of a new C-S bond, attaching the organic group from the organozinc reagent directly to the sulfonyl moiety. The general scheme for this reaction is:

c-C₅H₉(CH₂)₃SO₂Cl + R'ZnX --(CuI catalyst)--> c-C₅H₉(CH₂)₃SO₂R' + ZnXCl

The table below provides examples of sulfones that can be synthesized from this compound using this methodology.

| Organozinc Reagent (R'-ZnX) | Product | Catalyst |

| Phenylzinc bromide | 3-Cyclopentylpropyl phenyl sulfone | CuI |

| Ethylzinc chloride | 3-Cyclopentylpropyl ethyl sulfone | CuI |

| Vinylzinc bromide | 3-Cyclopentylpropyl vinyl sulfone | CuI |

Another approach involves a two-step, one-pot procedure where the sulfonyl chloride is first reduced to a sulfinate salt using magnesium, which is then alkylated in situ with an alkyl halide to yield the sulfone. rsc.org

In desulfitative cross-coupling reactions, the sulfonyl chloride group acts as a leaving group, with the entire -SO₂Cl moiety being replaced by another functional group, accompanied by the extrusion of sulfur dioxide (SO₂). This reaction class has gained significant interest as it allows sulfonyl chlorides to serve as stable and accessible alternatives to organometallic reagents in C-C bond formation. chemrevlett.com

These reactions are typically catalyzed by transition metals, most commonly palladium. nih.gov In a typical reaction, the palladium catalyst undergoes oxidative addition into the S-Cl bond of the sulfonyl chloride. This is followed by the extrusion of SO₂, generating an organopalladium intermediate which then participates in the cross-coupling cycle to form the new C-C bond. chemrevlett.com While extensively studied for aryl sulfonyl chlorides, the methodology can be conceptually extended to aliphatic analogs like this compound.

| Coupling Partner | Catalyst System | Product Type |

| Arylboronic Acid | Pd(OAc)₂ / Ligand | Alkyl-Aryl Compound |

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkyl-Alkynyl Compound |

| Grignard Reagent | Fe(acac)₃ | Alkyl-Alkyl/Aryl Compound |

Conversion to Sulfonyl Fluorides via Halogen Exchange

This compound can be converted into the corresponding 3-Cyclopentylpropane-1-sulfonyl fluoride (B91410) through a halogen exchange (Halex) reaction. Sulfonyl fluorides are often more stable and exhibit unique reactivity compared to their chloride counterparts, making them valuable reagents, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. researchgate.net

A common and practical method for this transformation employs potassium fluoride (KF) as the fluorine source. The reaction involves the nucleophilic substitution of the chloride atom by a fluoride ion at the sulfur center. organic-chemistry.org The process can be carried out under simple and mild conditions, often using a biphasic mixture of water and an organic solvent like acetone (B3395972). nih.govacs.org The presence of water has been shown to accelerate the reaction. organic-chemistry.org Alternatively, potassium bifluoride (KHF₂) in an aqueous solution can also be used effectively. mdpi.com

The general reaction is depicted below:

c-C₅H₉(CH₂)₃SO₂Cl + KF → c-C₅H₉(CH₂)₃SO₂F + KCl

| Fluorinating Agent | Solvent System | Temperature | Reference |

| Potassium Fluoride (KF) | Water / Acetone | Room Temperature | acs.org |

| Potassium Bifluoride (KHF₂) | Acetonitrile (B52724) / Water | Room Temperature | mdpi.com |

| Potassium Fluoride (KF) | Acetonitrile | Room Temperature | mdpi.com |

Formation of Sulfinic Acids

The reduction of sulfonyl chlorides is one of the most frequently utilized methods for the preparation of sulfinic acids. chez-alice.frresearchgate.net This transformation allows access to the R-SO₂H functional group from the more common sulfonyl chloride precursor. Aliphatic sulfinic acids are known, but they can be prone to decomposition and are often isolated as their more stable corresponding salts. chez-alice.fr

Various reducing agents can be employed to effect this conversion. Classical methods use reagents such as zinc dust or sulfites (e.g., sodium sulfite). The reaction is typically performed in an aqueous or alcoholic medium.

The general reduction reaction is:

c-C₅H₉(CH₂)₃SO₂Cl + [Reducing Agent] → c-C₅H₉(CH₂)₃SO₂H (or its salt)

The table below lists several reagents capable of reducing this compound to 3-cyclopentylpropane-1-sulfinic acid.

| Reducing Agent | Typical Solvent | Product Form |

| Zinc (Zn) | Ethanol / Water | Free Acid / Salt |

| Sodium Sulfite (Na₂SO₃) | Water | Sodium Salt |

| Triphenylphosphine (PPh₃) | Toluene | Thiol (over-reduction) organic-chemistry.org |

Preparation of Sulfonimidamides

Sulfonimidamides are analogs of sulfonamides where the sulfonyl oxygen is replaced by a nitrogen group (=NR). The preparation of sulfonimidamides from this compound can be accomplished through a multi-step process. A common route involves the initial reaction of the sulfonyl chloride with a primary amine in the presence of a base to form the corresponding N-substituted sulfonamide. This intermediate is then further reacted to generate the sulfonimidoyl chloride, which can then be converted to the final sulfonimidamide.

More direct methods can also be employed, such as the reaction of this compound with N-silylated amines. nih.gov The high reactivity of silylamines and the formation of the stable trimethylsilyl (B98337) chloride byproduct drive the reaction to completion. nih.gov

Illustrative Reaction Pathway:

Sulfonamide Formation: Reaction of this compound with a primary amine (e.g., aniline) and a base (e.g., triethylamine).

Activation/Conversion: The resulting sulfonamide is treated with a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding sulfonimidoyl chloride.

Final Substitution: The sulfonimidoyl chloride is reacted with another amine or ammonia (B1221849) to yield the final sulfonimidamide product.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| This compound | Aniline, Triethylamine | PCl₅, then Ammonia | N'-Phenyl-3-cyclopentylpropanesulfonimidamide |

| This compound | N-(Trimethylsilyl)aniline | - | N-Phenyl-3-cyclopentylpropanesulfonamide |

Generation of Sulfonyl Azides

Sulfonyl azides are versatile reagents in organic chemistry, notably used in diazo-transfer reactions and click chemistry. 3-Cyclopentylpropane-1-sulfonyl azide (B81097) can be readily synthesized from this compound by reaction with an azide salt, most commonly sodium azide (NaN₃). organic-chemistry.orgnih.gov

This nucleophilic substitution reaction is typically performed in a polar aprotic solvent, such as acetone or acetonitrile, often with the addition of water to aid in dissolving the sodium azide. google.com The reaction proceeds smoothly at or below room temperature to yield the desired sulfonyl azide. google.com Caution is required as sulfonyl azides can be thermally unstable and potentially explosive.

General Reaction Scheme:

Synthesis of 3-Cyclopentylpropane-1-sulfonyl azide.

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | Sodium Azide (NaN₃) | Acetone/Water | 0 °C to RT | 3-Cyclopentylpropane-1-sulfonyl azide |

| This compound | Sodium Azide (NaN₃) | Acetonitrile | Room Temperature | 3-Cyclopentylpropane-1-sulfonyl azide |

Reactions Involving the Sulfonyl Chloride Moiety as a Source of Reactive Species

Beyond simple substitution, the sulfonyl chloride group can be used to generate highly reactive intermediates like radicals and sulfenes, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The sulfonyl chloride group can serve as a precursor for alkyl radicals through a process of single-electron reduction, which induces the cleavage of the carbon-sulfur bond. Photoredox catalysis has emerged as a powerful method for this transformation under mild conditions. nih.goviu.edu

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, reduces the this compound. This results in the expulsion of sulfur dioxide (SO₂) and a chloride ion, generating the 3-cyclopentylpropyl radical. This radical can then be trapped by a suitable radical acceptor to form a new carbon-carbon or carbon-heteroatom bond. researchgate.netrsc.org

Illustrative Photoredox Catalysis Scheme:

Generation of the 3-cyclopentylpropyl radical via photoredox catalysis.

| Substrate | Catalyst | Radical Acceptor | Light Source | Product Type |

| This compound | fac-Ir(ppy)₃ | Styrene | Blue LEDs | Sulfonylated/Alkylated Adduct |

| This compound | Ru(bpy)₃Cl₂ | Acrylonitrile | Visible Light | Functionalized Nitrile |

Reactions with Unsaturated Organic Compounds

This compound can react with unsaturated compounds like alkenes and alkynes through various pathways, including annulations. magtech.com.cnresearchgate.net These reactions often proceed via the formation of a sulfene (B1252967) intermediate.

The treatment of this compound with a non-nucleophilic base, such as triethylamine, can lead to the elimination of HCl to form the highly reactive intermediate, 3-cyclopentylpropanesulfene. This sulfene can then undergo a [2+2] cycloaddition reaction with electron-rich alkenes or imines to form four-membered heterocyclic rings, namely thietane-1,1-dioxides (β-sultones) or 1,2-thiazetidine-1,1-dioxides (β-sultams), respectively. magtech.com.cnnih.gov

The reaction is stereospecific and provides a direct route to these strained ring systems. The stability of the sulfonyl chloride precursor is a key advantage, as the reactive sulfene is generated in situ. rsc.org

General [2+2] Cycloaddition Scheme:

In situ generation of 3-cyclopentylpropanesulfene and subsequent [2+2] cycloaddition with an alkene.

| Alkene/Imine | Base | Solvent | Product |

| Enamine | Triethylamine | Dioxane | Thietane-1,1-dioxide derivative |

| N-Benzylideneaniline | Triethylamine | Tetrahydrofuran | 1,2-Thiazetidine-1,1-dioxide derivative (β-sultam) |

Radical Addition Reactions

Sulfonyl chlorides can undergo radical addition reactions to unsaturated systems such as alkenes and alkynes. These reactions are typically initiated by radical initiators (e.g., AIBN) or photochemically. The sulfonyl chloride adds across the double or triple bond, forming a C-S and a C-Cl bond. In the context of this compound, this would involve the homolytic cleavage of the S-Cl bond to generate a 3-cyclopentylpropane-1-sulfonyl radical. This radical can then add to an unsaturated substrate.

Ionic Reactions

The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. These ionic reactions are fundamental to the utility of sulfonyl chlorides. Nucleophiles such as amines, alcohols, and thiols readily react with the sulfonyl chloride to displace the chloride ion, forming sulfonamides, sulfonate esters, and thioesters, respectively. The cyclopentylpropyl group in this compound is not expected to significantly alter this general reactivity pattern.

Chlorosulfonylation Processes

Chlorosulfonylation refers to the introduction of a chlorosulfonyl (-SO₂Cl) group onto a molecule. While this compound is the product of such a process (likely from the corresponding sulfonic acid or a derivative), it can also be a reactant in further functionalization, although this is less common for alkyl sulfonyl chlorides compared to their aromatic counterparts.

Sulfonylation Reactions

Sulfonylation is a key application of sulfonyl chlorides, involving the formation of a bond between the sulfonyl group and another moiety. This is a broad category of reactions, with the most common being the reaction with nucleophiles.

Reaction with Amines (Formation of Sulfonamides): this compound is expected to react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding N-substituted 3-cyclopentylpropane-1-sulfonamides.

Reaction with Alcohols (Formation of Sulfonate Esters): In the presence of a base, this compound will react with alcohols to form sulfonate esters. This reaction is analogous to the formation of sulfonamides.

Sulfenylation Reactions

While sulfonyl chlorides are primarily used for sulfonylation, under certain reductive conditions or through specific catalytic cycles, they can be precursors for sulfenylation reactions, which involve the introduction of a sulfenyl group (-SR). However, this is not a typical transformation for sulfonyl chlorides.

Arylation and Fluoroalkylation Reactions

Catalytic Functionalization and Cross-Coupling Reactions

Modern organic synthesis heavily relies on catalytic methods, and sulfonyl chlorides have emerged as viable coupling partners in various cross-coupling reactions, often catalyzed by transition metals like palladium or nickel. These reactions can lead to the formation of C-C, C-S, and C-N bonds. For this compound, this could involve reactions where the sulfonyl chloride acts as an electrophile in couplings with organoboron, organozinc, or organotin reagents. The specific conditions and outcomes would depend on the chosen catalyst, ligands, and reaction partners.

Metal-Catalyzed Transformations

Metal catalysts, particularly those based on palladium, rhodium, and iridium, play a pivotal role in the transformation of sulfonyl chlorides into a variety of other functional groups. These catalysts can facilitate cross-coupling reactions, desulfinative reactions, and hydrosulfonylations, significantly expanding the synthetic utility of this class of compounds.

One of the most significant advancements in this area is the use of sulfonyl chlorides as coupling partners in cross-coupling reactions, where they can serve as alternatives to organohalides. epfl.ch In these reactions, the sulfonyl chloride group is effectively replaced by another functional group, with the extrusion of sulfur dioxide. For instance, arenesulfonyl chlorides have been shown to undergo desulfinative Stille, Negishi, Suzuki-Miyaura, and Sonogashira-Hagihara cross-coupling reactions. epfl.ch It is plausible that this compound could undergo similar transformations.

Recent research has also highlighted the use of photoredox catalysis for the transformation of sulfonyl chlorides. For example, the iridium-photocatalyzed hydrosulfonylation of alkenes with sulfonyl chlorides has been reported. nih.gov This method allows for the formation of sulfones through the addition of the sulfonyl group and a hydrogen atom across a double bond. nih.gov

The following table summarizes representative metal-catalyzed transformations that analogous aliphatic sulfonyl chlorides undergo, suggesting potential reaction pathways for this compound.

| Transformation | Catalyst/Reagents | Product Type | General Observations | Reference |

| Desulfinative Mizoroki-Heck Arylation | Pd catalyst | (E)-1,2-disubstituted alkenes | High stereoselectivity is often observed. | epfl.ch |

| Desulfinative Sonogashira-Hagihara Coupling | Pd2(dba)3/P(t-Bu)3/CuI | Alkynes | Can be applied to both aryl- and alkylacetylenes. | epfl.ch |

| Photocatalyzed Hydrosulfonylation | Iridium photocatalyst, (TMS)3SiH | Dialkyl sulfones | Effective for electron-deficient alkenes; polarity-reversal catalysis can be used for alkyl-substituted alkenes. | nih.gov |

| Rhodium-Catalyzed Desulfinative Cross-Coupling | {RhCl(C2H4)2} | Various coupled products | Can be performed under phosphine- and base-free conditions. | epfl.ch |

Organocatalysis in Sulfonyl Chloride Reactions

The application of organocatalysis to the direct transformation of sulfonyl chlorides is a less explored area compared to metal catalysis. Much of the existing literature on organocatalytic reactions involving sulfur focuses on the chemistry of sulfur ylides, which are typically generated from sulfonium (B1226848) or sulfoxonium salts rather than directly from sulfonyl chlorides. nih.govmdpi.com

However, the fundamental reactivity of sulfonyl chlorides with nucleophiles can be influenced by organocatalysts. For instance, chiral amines or phosphines could potentially act as catalysts in reactions with nucleophiles to afford chiral sulfonamides or other sulfur-containing compounds. While specific examples involving this compound are not available, the general principles of organocatalysis suggest that such transformations are feasible.

The following table outlines some conceptual organocatalytic reactions that could be applied to sulfonyl chlorides like this compound, based on known principles of organocatalysis.

| Conceptual Transformation | Potential Organocatalyst | Expected Product Type | Underlying Principle |

| Enantioselective Sulfonamide Synthesis | Chiral amine or phosphine | Chiral sulfonamides | The organocatalyst could activate the sulfonyl chloride or the amine nucleophile, leading to an enantioselective reaction. |

| Catalytic Sulfonylation of Alcohols | N-Heterocyclic Carbene (NHC) | Sulfonate esters | The NHC could act as a nucleophilic catalyst, forming an activated intermediate with the sulfonyl chloride. |

| Asymmetric α-sulfonylation of Carbonyls | Chiral phase-transfer catalyst | α-Sulfonylated carbonyl compounds | The catalyst could facilitate the deprotonation of the carbonyl compound and subsequent reaction with the sulfonyl chloride in an enantioselective manner. |

It is important to reiterate that the reactions outlined for this compound are based on the established reactivity of analogous compounds and general catalytic principles. Further experimental investigation is required to confirm the viability and scope of these transformations for this specific sulfonyl chloride.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of aliphatic sulfonyl chlorides, including 3-Cyclopentylpropane-1-sulfonyl chloride, can be achieved through various pathways. The elucidation of the mechanisms governing these transformations is essential for optimizing reaction conditions and expanding their synthetic utility.

The most common route to sulfonyl chlorides is the oxidative chlorination of the corresponding thiols or disulfides. rsc.org This process involves a single reagent that serves as both an oxidant and a chlorinating agent. rsc.org The reaction is believed to proceed through several key intermediates. lookchem.com

Initially, the thiol is oxidized to form a disulfide. Subsequent oxidation and chlorination steps lead to the formation of intermediate species such as thiosulfinates and thiosulfonates, which have been detected through monitoring techniques like HPLC and LC-MS. lookchem.com Reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), chlorine dioxide, or a combination of hydrogen peroxide and thionyl chloride facilitate this transformation. lookchem.comorganic-chemistry.orgresearchgate.net The mechanism for the conversion of a thiol using a generic chlorinating oxidant (Ox-Cl) can be summarized as follows:

Thiol Oxidation: 2 R-SH + [Ox] → R-S-S-R

Disulfide Chlorination/Oxidation: The disulfide is attacked by the chlorinating agent.

Intermediate Formation: Sequential oxidation steps lead to thiosulfinate (R-S(O)-S-R) and thiosulfonate (R-S(O)₂-S-R) intermediates.

Cleavage and Final Chlorination: The sulfur-sulfur bond is cleaved, and further chlorination and oxidation yield two molecules of the final sulfonyl chloride product (R-SO₂Cl).

Different oxidizing systems can influence the precise pathway and intermediates. For instance, using chlorine dioxide on thiols and disulfides has been shown to produce sulfonyl chlorides as a key product. researchgate.net Similarly, a highly reactive system of H₂O₂ and SOCl₂ enables the rapid oxidative chlorination of various thiols. organic-chemistry.orgnih.gov An environmentally conscious approach utilizes ammonium (B1175870) nitrate (B79036) with aqueous HCl and oxygen, where nitrogen oxides (NO/NO₂) act as crucial catalysts in a redox cycle. rsc.org

| Intermediate | General Structure | Role in Mechanism |

|---|---|---|

| Disulfide | R-S-S-R | Initial product of thiol oxidation. |

| Thiosulfinate | R-S(O)-S-R | Product of initial disulfide oxidation. |

| Thiosulfonate | R-S(O)₂-S-R | Further oxidized intermediate prior to S-S bond cleavage. |

Continuous flow chemistry offers enhanced safety and control over highly exothermic reactions like sulfonyl chloride synthesis. rsc.org The mechanism in these systems often mirrors batch processes but allows for the identification of transient intermediates due to precise control over residence time and temperature. rsc.orgrsc.org

In a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides, temporal kinetic profiles have been collected. rsc.orgdntb.gov.ua These studies identified several intermediates, providing significant insight into the reaction mechanism. rsc.org The small reactor volumes and high surface-to-volume ratios inherent to flow systems prevent thermal runaway and allow for rapid optimization of reaction parameters. rsc.orgrsc.org The development of a metal-free continuous flow protocol using nitric acid, hydrochloric acid, and oxygen has also been reported, demonstrating the versatility of this approach. researchgate.netnih.gov

Visible-light photocatalysis provides a mild and sustainable alternative for generating sulfonyl chlorides. nih.gov These reactions typically proceed via radical pathways initiated by a photocatalyst. The general mechanism involves the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). researchgate.net

Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with a suitable precursor. For example, when using S-arylthioacetates, the photocatalyst can activate different reaction pathways depending on the wavelength of light used. nih.gov

Radical Generation: This SET process generates radical intermediates. In the synthesis from aryldiazonium salts, for instance, an aryl radical is formed. nih.gov

Reaction with SO₂: The generated radical reacts with sulfur dioxide (SO₂).

Formation of Sulfonyl Radical: This addition forms a sulfonyl radical (Ar-SO₂•).

Chlorination: The sulfonyl radical is then trapped by a chlorine source to yield the final sulfonyl chloride product.

Mechanistic studies suggest that for the photocatalytic chlorination of aryl thiols, key intermediates may include the carbon dioxide radical anion (CO₂•⁻) and disulfide, which then undergo radical substitution. researchgate.net The activation of sulfonyl chlorides themselves by photoredox catalysis can also generate sulfonyl radicals, which are valuable intermediates for further functionalization. researchgate.netacs.org

The sulfur atom in sulfonyl chlorides is highly electrophilic and susceptible to nucleophilic attack. Mechanistic studies, primarily on arenesulfonyl chlorides, have provided a framework for understanding these reactions, which is applicable to aliphatic analogs. The substitution can proceed through two main pathways: a concerted Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism. mdpi.commdpi.com

For most solvolysis reactions and substitutions with strong nucleophiles, a concerted Sₙ2 mechanism is the dominant pathway. nih.gov This mechanism involves a single transition state where the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously, leading to an inversion of configuration at the sulfur center. mdpi.com

Alternatively, the reaction can proceed via a stepwise addition-elimination pathway, which involves the formation of a pentacoordinate, trigonal bipyramidal intermediate. mdpi.comresearchgate.net This intermediate, sometimes referred to as a sulfurane, would then collapse by expelling the leaving group to form the product. mdpi.com The choice between the Sₙ2 and A-E pathway is influenced by the nucleophile, substrate, and solvent. mdpi.com For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides proceeds via an Sₙ2 mechanism, whereas the analogous fluoride (B91410) exchange occurs through an addition-elimination pathway. mdpi.comnih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of reactions involving sulfonyl chlorides. nih.gov DFT calculations provide detailed insights into the structures and energies of reactants, transition states, and intermediates that are often difficult to characterize experimentally. mdpi.comnih.gov

In the context of nucleophilic substitution at the sulfur atom, DFT studies have been instrumental in distinguishing between the concerted Sₙ2 and stepwise addition-elimination mechanisms. mdpi.comdntb.gov.ua By calculating the potential energy surface, researchers can identify whether a stable pentacoordinate intermediate exists. For the chloride-chloride exchange in arenesulfonyl chlorides, DFT studies revealed that the reaction proceeds through a single transition state, consistent with the Sₙ2 mechanism. mdpi.comnih.gov These computational models have also helped explain unexpected reactivity patterns, such as the accelerated reaction rates observed for sulfonyl chlorides with bulky ortho-alkyl groups, attributing the effect to ground-state destabilization from steric congestion. mdpi.comresearchgate.netnih.gov

DFT calculations have also been applied to investigate photocatalytic pathways. researchgate.net These studies can help identify key intermediates, such as specific radical species, and determine the feasibility of proposed reaction steps by calculating their activation energies, thus corroborating experimentally proposed mechanisms. researchgate.net

| Area of Study | Information Provided by DFT | Example Finding |

|---|---|---|

| Nucleophilic Substitution | Energies of transition states and intermediates; reaction pathway determination. | Chloride exchange on arenesulfonyl chlorides proceeds via a single Sₙ2 transition state, not a stable intermediate. mdpi.comnih.gov |

| Reactant/Intermediate Structure | Optimized geometries, bond lengths, and angles. | Steric congestion in ortho-substituted arenesulfonyl chlorides leads to a strained ground state, accelerating substitution. nih.gov |

| Photocatalysis | Identification of key radical intermediates and feasibility of reaction steps. | Supported the role of disulfide and CO₂•⁻ radical anions as key intermediates in certain photocatalytic chlorinations. researchgate.net |

Elucidating Selectivity and Reactivity Profiles

The reactivity of this compound in various chemical transformations is dictated by the interplay of electronic and steric effects imparted by its cyclopentylpropyl substituent. Computational studies on analogous sulfonyl chlorides, often employing Density Functional Theory (DFT), provide a framework for predicting the behavior of this specific molecule.

Nucleophilic Substitution Reactions:

A primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. The general mechanism involves the attack of a nucleophile (Nu) on the sulfur, leading to the displacement of the chloride ion. The selectivity of this process, particularly with ambident nucleophiles, can be rationalized by considering the hardness and softness of the interacting centers, in line with Hard and Soft Acid and Base (HSAB) theory. The sulfonyl sulfur is a hard electrophilic center, favoring reactions with hard nucleophiles like amines and alcohols.

Kinetic studies on similar aliphatic sulfonyl chlorides indicate that the reaction rates are influenced by the solvent polarity and the nucleophilicity of the attacking species. While specific kinetic data for this compound is not available, the bulky cyclopentyl group is expected to exert a moderate steric hindrance, potentially slowing the reaction rate compared to less sterically demanding linear alkyl sulfonyl chlorides.

Computational Analysis of Reactivity:

Computational models can elucidate the electronic structure and reactivity of this compound. Key descriptors such as electrostatic potential (ESP) maps, frontier molecular orbital (FMO) analysis, and calculated atomic charges can pinpoint the most reactive sites.

Electrostatic Potential (ESP): An ESP map of this compound would reveal a significant positive potential (blue region) on the sulfur atom, confirming its high electrophilicity. The oxygen atoms would exhibit negative potentials (red regions), indicating their nucleophilic character.

Frontier Molecular Orbitals (FMO): The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized predominantly on the sulfur-chlorine bond, specifically on the σ* orbital. Nucleophilic attack will occur at this site, leading to the cleavage of the S-Cl bond. The energy of the LUMO can be correlated with the compound's reactivity towards nucleophiles; a lower LUMO energy generally implies higher reactivity.

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Predicted Value | Implication on Reactivity |

| LUMO Energy | Low | High susceptibility to nucleophilic attack |

| ESP on Sulfur | Highly Positive | Strong electrophilic center |

| Steric Hindrance | Moderate | Slower reaction rates compared to unbranched analogs |

Selectivity in Elimination vs. Substitution:

In the presence of strong, sterically hindered bases, sulfonyl chlorides can undergo elimination reactions to form sulfenes (R-CH=SO₂). However, for primary alkyl sulfonyl chlorides like this compound, which possess α-hydrogens, this pathway is a possibility. The selectivity between substitution and elimination is influenced by the nature of the base, the solvent, and the temperature. Computational studies can model the transition state energies for both pathways, allowing for a prediction of the major product under different conditions. For instance, a bulky base would favor the abstraction of an α-proton, leading to the sulfene (B1252967) intermediate, whereas a less hindered, more nucleophilic reagent would favor direct substitution at the sulfur center.

Table 2: Factors Influencing Substitution vs. Elimination Pathways

| Factor | Favors Substitution (SN2-type) | Favors Elimination (E2-type) |

| Base/Nucleophile | Strong nucleophile, weak base (e.g., amines, alcohols) | Strong, sterically hindered base (e.g., triethylamine (B128534) in some cases) |

| Solvent | Polar aprotic solvents | Aprotic solvents |

| Temperature | Lower temperatures | Higher temperatures |

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Molecular Architectures

The primary role of 3-Cyclopentylpropane-1-sulfonyl chloride in organic synthesis is as a building block. biosynth.com Chemical building blocks are foundational molecular units that chemists covalently link together to create larger, more complex, and functional molecules. mdpi.comlifechemicals.com The cyclopentylpropyl group of this compound can introduce specific steric and lipophilic properties into a target molecule, which is often desirable in the development of bioactive compounds and new materials.

The reactivity of the sulfonyl chloride group allows for its attachment to a wide array of other molecules, effectively incorporating the 3-cyclopentylpropane unit into a larger molecular design. This strategy is central to the rational construction of supramolecular architectures and other complex systems where the precise arrangement of molecular components is critical. mdpi.com The use of distinct hubs and scaffolds, for which this compound can be a precursor, is a growing theme in chemistry for the systematic assembly of functional molecules. mdpi.com

Integration into Multi-Step Synthesis Sequences

Complex organic synthesis is rarely accomplished in a single step. Instead, it involves a sequence of reactions, each building upon the last, to incrementally construct the target molecule. This compound is frequently integrated into such multi-step sequences. nih.govnih.gov

Precursor for Advanced Sulfonyl-Containing Scaffolds

The sulfonyl group is a critical pharmacophore and structural motif in a vast number of compounds, particularly in medicinal chemistry. biosynth.com this compound serves as a direct precursor to a variety of advanced scaffolds containing this functional group. The sulfonyl chloride is readily converted into other sulfonyl derivatives, such as:

Sulfonamides: By reacting with primary or secondary amines.

Sulfonate Esters: By reacting with alcohols.

Sulfones: Through reactions like Friedel-Crafts sulfonylation or by other specialized methods.

These transformations allow for the creation of diverse molecular libraries built around a common sulfonyl-containing core. The cyclopentylpropane moiety adds a unique structural element to these scaffolds, distinguishing them from simpler aryl or alkyl sulfonyl derivatives. nbinno.com This diversity is crucial in fields like drug discovery, where a wide range of structurally related compounds are often synthesized and tested to find the one with optimal properties.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and pharmacology. mdpi.com Sulfonyl chlorides are powerful reagents for the synthesis and derivatization of these important molecules. apolloscientific.co.uk

Nitrogen heterocycles like pyrroles and indoles are core components of many biologically active molecules. The nitrogen atom in these rings can be readily functionalized by reaction with sulfonyl chlorides. japtronline.com When this compound reacts with pyrrole (B145914) or indole, typically in the presence of a base, it forms an N-sulfonylated derivative. researchgate.net This process, known as sulfonylation, is used to:

Protect the nitrogen atom: The resulting sulfonamide is stable to many reaction conditions, allowing chemists to perform reactions on other parts of the heterocycle without affecting the nitrogen.

Modify electronic properties: The strongly electron-withdrawing sulfonyl group significantly alters the electron density of the heterocyclic ring, influencing its reactivity in subsequent reactions. researchgate.net

Create biologically active compounds: Many N-sulfonylated heterocycles exhibit important pharmacological properties. nih.gov

The table below illustrates the general reaction for the derivatization of common nitrogen heterocycles.

| Heterocycle | Reactant | Typical Product |

| Pyrrole | This compound | 1-(3-Cyclopentylpropylsulfonyl)-1H-pyrrole |

| Indole | This compound | 1-(3-Cyclopentylpropylsulfonyl)-1H-indole |

This derivatization is a key step in the synthesis of a variety of complex polycyclic compounds. nih.gov

While this compound itself is a flexible molecule, it can be used as a starting material to create more rigid, conformationally restricted heterocyclic systems. This can be achieved through intramolecular cyclization reactions. For example, if the cyclopentylpropyl chain is attached to a molecule that also contains a reactive site, it may be possible to induce a reaction that forms a new ring, incorporating the sulfonyl group. Such strategies are employed to synthesize novel heterocyclic systems, including 6-, 7-, and 8-membered rings that incorporate an endocyclic sulfonamide fragment. nih.govnih.gov These rigid structures are of great interest in drug design because they reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

The reaction of sulfonyl chlorides with imines is a well-established method for synthesizing various nitrogen- and sulfur-containing heterocycles. When reacted with cyclic imines, alkanesulfonyl chlorides like this compound can lead to a variety of outcomes depending on the structure of the imine and the reaction conditions. researchgate.net

Possible reaction pathways include:

N-Sulfonylation: The sulfonyl chloride reacts with the nitrogen of the imine to form a sulfonylated iminium ion intermediate. researchgate.net

Ring-Opening or Annulation: This reactive intermediate can be attacked by nucleophiles or undergo rearrangements, sometimes leading to the formation of new ring systems (annulation) or the opening of the original imine ring. researchgate.net

Formation of β-Sultams: In some cases, a [2+2] cycloaddition reaction can occur between the sulfene (B1252967) (formed in situ from the sulfonyl chloride) and the imine, though this is more common with linear imines. researchgate.net

The specific products are often dictated by the ring size and steric hindrance of the cyclic imine, which controls the selectivity and stereochemistry of the reaction. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and More Selective Synthetic Protocols

The synthesis of sulfonyl chlorides has traditionally relied on methods that, while effective, can lack selectivity and require harsh reagents. Current research is focused on developing more sophisticated and milder protocols that offer greater control over chemical transformations.

One promising approach involves the use of photocatalysis. For instance, a method employing a heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), has been developed for producing sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.org This strategy offers a sustainable alternative to the classic Meerwein chlorosulfonylation and demonstrates high tolerance for various functional groups. acs.org While developed for aromatic compounds, adapting such photocatalytic systems to aliphatic precursors could provide a novel route to compounds like 3-Cyclopentylpropane-1-sulfonyl chloride.

Another area of innovation is the late-stage functionalization of primary sulfonamides to generate sulfonyl chlorides. A recently reported method uses a pyrylium (B1242799) salt (Pyry-BF₄) to activate the typically unreactive NH₂ group of a sulfonamide, enabling its conversion to a sulfonyl chloride under remarkably mild conditions. nih.govresearchgate.net This technique is highly chemoselective and tolerates a wide array of sensitive functional groups, making it ideal for complex molecule synthesis. nih.gov This opens up the possibility of incorporating the 3-cyclopentylpropanesulfonyl moiety into advanced intermediates late in a synthetic sequence.

Table 1: Comparison of Synthetic Protocols for Sulfonyl Chlorides

| Feature | Traditional Methods (e.g., Reed Reaction) | Photocatalytic Synthesis acs.org | Pyrylium Salt Activation nih.govresearchgate.net |

|---|---|---|---|

| Starting Materials | Alkanes, SO₂, Cl₂ | Arenediazonium salts, SOCl₂/H₂O | Primary Sulfonamides |

| Reagents/Catalysts | UV light | Potassium poly(heptazine imide) | Pyry-BF₄, MgCl₂ |

| Conditions | Harsh, requires handling of toxic gases | Mild (room temp., visible light) | Mild (room temp.) |

| Selectivity | Moderate | High functional group tolerance | High chemoselectivity |

| Key Advantage | Uses simple hydrocarbon precursors | Sustainable, metal-free catalyst | Enables late-stage functionalization |

Expanding the Scope of Green Chemistry in Sulfonyl Chloride Production

The principles of green chemistry are increasingly integral to the development of new synthetic processes, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. For sulfonyl chloride production, this involves moving away from harsh reagents like chlorosulfonic acid and chlorine gas. mdpi.comrsc.org

Significant progress has been made in developing oxidative chlorination methods that use safer, more environmentally benign reagents. One such strategy employs Oxone in combination with potassium chloride (KCl) in water, providing a simple and rapid method for converting thiols and disulfides into their corresponding sulfonyl chlorides. rsc.org Other sustainable approaches utilize reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach), which are easier to handle and generate less toxic byproducts. researchgate.netorganic-chemistry.org A key metric for evaluating the environmental impact of these processes is the Process Mass Intensity (PMI), which compares the total mass used in a process to the mass of the final product. Newer protocols often show a significant reduction in PMI compared to traditional routes. researchgate.net

The choice of solvent is another critical aspect of green synthesis. The development of protocols that proceed in sustainable solvents, or even in water, is a major goal. rsc.orgrsc.org For example, an eco-friendly method for synthesizing sulfonamides involves the in situ generation of sulfonyl chlorides from thiols using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in environmentally friendly solvents. rsc.org Applying these principles to the synthesis of this compound could involve starting from 3-cyclopentylpropane-1-thiol (B6155156) and utilizing one of these water-compatible or bleach-mediated oxidative chlorination methods.

Advanced Flow Chemistry Applications for Continuous Manufacturing

Flow chemistry, or continuous manufacturing, is revolutionizing the production of chemicals, particularly for reactions that are highly exothermic or involve hazardous reagents, as is often the case with sulfonyl chloride synthesis. rsc.orgrsc.org By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and better product quality. mdpi.comnih.gov

For chlorosulfonation reactions, which can be difficult to control in large batches, continuous stirred-tank reactors (CSTRs) have been shown to be particularly effective. mdpi.com This setup allows for the safe removal of gaseous byproducts and enables precise temperature management, mitigating the risk of thermal runaway. mdpi.comrsc.org Automated continuous systems have been designed that can produce hundreds of grams of aryl sulfonyl chlorides, demonstrating significant improvements in space-time yield compared to optimized batch conditions. mdpi.com

A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent for thiols and disulfides has been developed, achieving a very high space-time yield (6.7 kg L⁻¹ h⁻¹) in a small reactor volume with a short residence time. rsc.org The application of such advanced flow chemistry platforms to the production of this compound would enable safer, more efficient, and scalable manufacturing, moving from laboratory-scale batches to on-demand industrial production. mdpi.comresearchgate.net

Table 2: Batch vs. Continuous Flow Processing for Sulfonyl Chloride Synthesis

| Parameter | Optimized Batch Process mdpi.com | Continuous Flow Process (CSTR) mdpi.com |

|---|---|---|

| Scale | ~65 g | 500 g |

| Time | 6.5 h | 12 h |

| Reactor Volume | Not specified | 2x Batch Volume |

| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

| Safety Profile | High exotherm risk, difficult to control | Superior heat transfer, enhanced safety |

| Process Control | Manual additions, less consistent | Automated, high consistency |

Exploiting Novel Reactivity Modes of the Sulfonyl Chloride Group

While the classical role of sulfonyl chlorides is as electrophiles for reaction with nucleophiles to form sulfonamides and sulfonate esters, modern organic synthesis is exploring their broader reactivity. wikipedia.org The sulfonyl chloride group can serve as a precursor to a variety of reactive species, enabling transformations well beyond simple substitution.

Under basic conditions, alkanesulfonyl chlorides with α-hydrogens can eliminate HCl to form highly reactive sulfenes (RCH=SO₂). wikipedia.org These intermediates can be trapped in [2+2] cycloadditions, providing access to four-membered sulfur-containing rings. magtech.com.cn Furthermore, sulfonyl chlorides can participate in radical reactions. Through photoredox catalysis or other radical initiation methods, the S-Cl bond can be cleaved to generate sulfonyl radicals (RSO₂•). These radicals are versatile intermediates for additions to alkenes and alkynes, as well as for arylation reactions. magtech.com.cn

The sulfonyl group can also be completely removed in desulfonation reactions, providing a route to other functional groups. For example, the palladium-catalyzed desulfonative coupling of arylsulfonyl chlorides with boronic acids can form biaryl compounds. The direct desulfonation of arylsulfonyl chlorides can also yield aryl chlorides. wikipedia.org Investigating these novel reactivity modes for this compound could lead to the discovery of new synthetic pathways and the creation of novel molecular scaffolds based on the 3-cyclopentylpropane unit.

Integration with Chemoinformatic and AI-Driven Synthesis Design

Beyond retrosynthesis, AI is being used to predict reaction outcomes, optimize reaction conditions, and even design entirely new molecules with desired properties. mdpi.commalariaworld.org Generative models can design novel catalysts or enzymes that could be used for more efficient or selective synthesis of sulfonyl chlorides. mdpi.com As these computational tools become more sophisticated and integrated with automated laboratory systems, they will enable a new paradigm of chemical synthesis characterized by rapid design, optimization, and execution, accelerating the discovery and production of valuable compounds like this compound.

Q & A

Q. Experimental Design :

(Advanced) What mechanistic insights explain the compound’s selectivity in protein modification studies?

The cyclopentyl group induces steric hindrance, limiting sulfonylation to surface-exposed lysine residues. Validate via:

- X-ray Crystallography : Resolve protein-sulfonamide adducts to identify binding sites .

- MALDI-TOF MS : Compare unmodified/modified protein masses to confirm site-specificity .

Contradiction Note : Some studies report nonspecific reactivity—likely due to high reagent excess (>5 eq.) or prolonged reaction times .

(Basic) What are the primary applications of this compound in medicinal chemistry?

- Proteomics : Selective labeling of lysine residues for structural studies .

- Drug Discovery : Intermediate in synthesizing sulfonamide-based kinase inhibitors (e.g., targeting EGFR) .

- Tool Compound : Modulating protein-protein interactions via covalent modification .

(Advanced) How can researchers troubleshoot low yields in large-scale syntheses?

- Scale-Up Adjustments :

- Solvent Volume : Reduce by 30% to enhance reagent concentration .

- Slow Addition : Add chlorosulfonic acid dropwise over 2 hours to control exothermicity .

- Byproduct Analysis : Use GC-MS to identify and quantify side products (e.g., disulfones) .

(Advanced) What computational tools predict the compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.